molecular formula C14H14BFO3 B1438317 [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid CAS No. 1311166-12-7

[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid

Cat. No. B1438317
M. Wt: 260.07 g/mol
InChI Key: UPUKFGZSYHLUCB-UHFFFAOYSA-N
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Description

“[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C14H14BFO3 . It has a molecular weight of 260.07 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Boronic acids, including “[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The InChI code for “[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is 1S/C14H14BFO3/c16-12-6-7-14 (13 (10-12)15 (17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 .


Chemical Reactions Analysis

Boronic acids, such as “[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .


Physical And Chemical Properties Analysis

“[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is a powder that is stored at room temperature . It has a molecular weight of 260.07 .

Scientific Research Applications

Fluorescence Quenching Studies

Research on boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid has demonstrated their role in fluorescence quenching studies. These studies are significant for understanding the molecular interactions and properties of these compounds, particularly in varying alcohol environments, as demonstrated by Geethanjali et al. (2015) in the Journal of Luminescence (H. S. Geethanjali et al., 2015).

Applications in Nanotube Modulation

Phenyl boronic acids, including those with fluorine substituents, are essential in modulating the optical properties of carbon nanotubes. Mu et al. (2012) demonstrated this through their study on conjugated phenyl boronic acids with polyethylene glycol, showing their application in saccharide recognition and photoluminescence modulation (B. Mu et al., 2012).

Organic Synthesis Intermediates

Influence on Properties of Phenylboronic Compounds

The fluorine substituents in compounds like [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid significantly influence their properties, including acidity, hydrolytic stability, and reactivity. Research by Gozdalik et al. (2017) highlights these effects, emphasizing their applications in organic synthesis, materials chemistry, and medicine (Jan T. Gozdalik et al., 2017).

Binding Interaction with Sugars

Fluorinated phenyl boronic acids are also significant in studying binding interactions with sugars. Bhavya et al. (2016) investigated the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars, showing its role in understanding molecular binding mechanisms (P. Bhavya et al., 2016).

Kinetic Reactivity Studies

The study of kinetic reactivity in boronic acid derivatives, such as those with fluorine substituents, is crucial in understanding their chemical behavior. Watanabe et al. (2013) explored the reactivity of phenylboronic and 3-fluorophenylboronic acids, providing insights into their applications in chemical reactions (Eisuke Watanabe et al., 2013).

Safety And Hazards

“[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[5-fluoro-2-(2-phenylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKFGZSYHLUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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